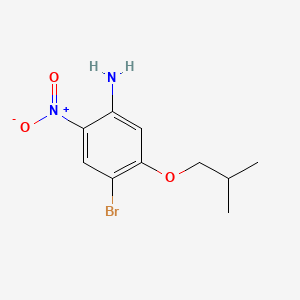

4-Bromo-5-isobutoxy-2-nitroaniline

Description

Properties

IUPAC Name |

4-bromo-5-(2-methylpropoxy)-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O3/c1-6(2)5-16-10-4-8(12)9(13(14)15)3-7(10)11/h3-4,6H,5,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSGXHKAMMVBZGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C(=C1)N)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681493 | |

| Record name | 4-Bromo-5-(2-methylpropoxy)-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255574-43-6 | |

| Record name | 4-Bromo-5-(2-methylpropoxy)-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-5-isobutoxy-2-nitroaniline

CAS Number: 1255574-43-6

This guide provides a comprehensive technical overview of 4-Bromo-5-isobutoxy-2-nitroaniline, a specialized chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes available data to offer insights into its properties, synthesis, and potential applications, even in the absence of extensive direct literature on this specific molecule.

Introduction

4-Bromo-5-isobutoxy-2-nitroaniline is a substituted aromatic amine containing bromo, isobutoxy, and nitro functional groups. This unique combination of electron-withdrawing (nitro and bromo) and electron-donating (amino and isobutoxy) groups on the aniline scaffold makes it a potentially valuable building block in medicinal chemistry and material science. Its structural complexity allows for diverse chemical modifications, rendering it a candidate for the synthesis of novel heterocyclic compounds and other complex organic molecules. This compound is primarily available as a research chemical, often utilized as a reference standard for drug impurities or as a starting material in multi-step organic syntheses.[1]

Physicochemical Properties

Precise experimental data for 4-Bromo-5-isobutoxy-2-nitroaniline is not extensively published. However, its properties can be reliably estimated based on its chemical structure and data from analogous compounds.

| Property | Value | Source/Basis |

| CAS Number | 1255574-43-6 | [2] |

| Molecular Formula | C₁₀H₁₃BrN₂O₃ | |

| Molecular Weight | 289.13 g/mol | |

| Appearance | Likely a yellow to orange crystalline solid | Inferred from similar nitroanilines[3] |

| Melting Point | Not reported; likely in the range of 80-120 °C | Estimated based on related structures |

| Boiling Point | Not reported; predicted to be >300 °C | Estimated based on related structures |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and DMSO | Inferred from similar nitroanilines[3] |

| SMILES Code | NC1=CC(OCC(C)C)=C(Br)C=C1=O |

Synthesis and Mechanistic Insights

Proposed Synthesis Workflow

Caption: Proposed synthesis workflow for 4-Bromo-5-isobutoxy-2-nitroaniline.

Detailed Experimental Protocol (Proposed)

-

Reaction Setup: To a solution of 4-bromo-5-fluoro-2-nitroaniline (1.0 eq) in isobutanol (10-20 volumes), add potassium carbonate (K₂CO₃) (2.0-3.0 eq) as a base.

-

Reaction Execution: Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The isobutanol acts as both a reagent and a solvent.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent, such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired 4-Bromo-5-isobutoxy-2-nitroaniline.

Causality of Experimental Choices:

-

Starting Material: 4-bromo-5-fluoro-2-nitroaniline is chosen due to the high activation of the fluorine atom for nucleophilic aromatic substitution by the two ortho/para electron-withdrawing nitro and bromo groups.

-

Reagent and Solvent: Using isobutanol as both the reagent and solvent provides a high concentration of the nucleophile, driving the reaction to completion.

-

Base: Potassium carbonate is a suitable base to deprotonate the isobutanol, forming the isobutoxide nucleophile, without being overly harsh to potentially degrade the starting material or product.

Applications in Drug Discovery and Development

While specific applications of 4-Bromo-5-isobutoxy-2-nitroaniline are not widely documented, its structural motifs are present in various biologically active molecules. Substituted nitroanilines are key intermediates in the synthesis of a range of pharmaceuticals.

-

Scaffold for Heterocyclic Synthesis: The ortho-nitroaniline functionality is a common precursor for the synthesis of benzimidazoles, quinoxalines, and other fused heterocyclic systems through reductive cyclization. These heterocyclic cores are prevalent in many approved drugs.

-

Intermediate for Kinase Inhibitors: The aniline scaffold is a common feature in many kinase inhibitors, where the amino group often forms a key hydrogen bond with the hinge region of the kinase. The bromo and isobutoxy substituents can be used to modulate potency, selectivity, and pharmacokinetic properties.

-

Building Block for Novel Chemical Entities: The presence of multiple functional groups allows for diverse synthetic transformations. The bromo group can be utilized in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further complexity, while the nitro group can be reduced to an amine, which can then be further functionalized.

Safety and Handling

General Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[4]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.[4]

Compound Handling and Safety Workflow

Caption: Logical workflow for safe handling of 4-Bromo-5-isobutoxy-2-nitroaniline.

First Aid Measures:

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4]

-

Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[4]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

References

-

Justia Patents. Preparation of 4-bromoaniline derivatives. [Link]

-

Crysdot LLC. 4-Bromo-5-isobutoxy-2-nitroaniline. [Link]

-

BIOFOUNT. 1255574-43-6|4-Bromo-5-isobutoxy-2-nitroaniline. [Link]

- Google Patents.

-

Scientific Polymer Products. 4-Vinylpyridine Safety Data Sheet. [Link]

- Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.

- Google Patents.

-

Grolik, J., Reka, P., Gorczyca, M., et al. Regioselective synthesis of the 4,5-dialkoxy-2-nitroanilines bearing two different alkoxy substituents. Tetrahedron Letters, 99, 153830 (2022). [Link]

-

Cheméo. Chemical Properties of Hexylene glycol (CAS 107-41-5). [Link]

Sources

An In-Depth Technical Guide to 4-Bromo-5-isobutoxy-2-nitroaniline

Section 1: Executive Summary and Introduction

4-Bromo-5-isobutoxy-2-nitroaniline is a substituted aromatic amine that serves as a specialized building block in organic synthesis. Its unique molecular architecture, featuring a trifecta of functional groups—a nucleophilic amine, an electron-withdrawing nitro group, and a reactive bromine atom—makes it a compound of interest for researchers in medicinal chemistry and materials science. The presence of the isobutoxy group enhances its lipophilicity, a feature often tuned in drug development to modulate pharmacokinetic properties.

This guide provides a comprehensive overview of 4-Bromo-5-isobutoxy-2-nitroaniline, moving beyond a simple data sheet to offer field-proven insights into its chemical properties, a plausible synthetic route, analytical characterization, and safe handling protocols. The content herein is structured to provide not just data, but the scientific causality behind the experimental choices, empowering researchers to utilize this compound effectively and safely in their work. It is primarily intended for laboratory research and is established as a reference substance for drug impurities and a versatile biomedical reagent.[1]

Section 2: Molecular Identity and Physicochemical Properties

The foundational characteristics of a chemical compound dictate its behavior in a reactive system and its handling requirements. The properties of 4-Bromo-5-isobutoxy-2-nitroaniline are summarized below.

Table 1: Chemical Identifiers and Structural Data

| Identifier | Value | Source(s) |

| IUPAC Name | 4-Bromo-5-(2-methylpropoxy)-2-nitroaniline | N/A |

| CAS Number | 1255574-43-6 | [1][2] |

| Molecular Formula | C₁₀H₁₃BrN₂O₃ | [1][2] |

| Molecular Weight | 289.13 g/mol | [1][2] |

| SMILES Code | NC1=CC(OCC(C)C)=C(Br)C=C1=O | [2] |

Table 2: Physicochemical and Handling Properties

| Property | Value / Description | Source(s) |

| Appearance | Data not available; expected to be a yellow to orange crystalline solid based on analogous structures like 4-Bromo-2-nitroaniline. | [3][4] |

| Solubility | No specific data available. Inferred to be sparingly soluble in water but soluble in common organic solvents (e.g., ethanol, acetone, DMSO, Chloroform) based on its structure and data for related compounds. | [3] |

| Melting Point | No data available. For comparison, the parent compound 4-Bromo-2-nitroaniline melts at 110-113 °C. | [4][5] |

| Storage Conditions | Short-term (1-2 weeks): Store at -4°C. Long-term (1-2 years): Store at -20°C for optimal stability. | [1] |

Section 3: Synthesis and Reactivity Analysis

The reactivity of 4-Bromo-5-isobutoxy-2-nitroaniline is governed by the interplay of its functional groups. The electron-donating amino and isobutoxy groups activate the aromatic ring towards electrophilic substitution, while the strongly electron-withdrawing nitro group deactivates it and directs incoming electrophiles. The bromine atom provides a reactive site for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), and the amino group can be readily diazotized for Sandmeyer reactions or acylated to form amides.

Proposed Synthetic Workflow

While specific synthesis literature for this exact molecule is sparse, a logical and robust synthetic pathway can be designed starting from commercially available precursors. The following workflow is proposed, leveraging well-established organic transformations. The key strategic decision is to introduce the sterically demanding isobutoxy group early and perform the nitration and bromination steps subsequently, where the directing effects of the substituents can be exploited for regiochemical control.

Caption: Proposed synthetic pathway for 4-Bromo-5-isobutoxy-2-nitroaniline.

Detailed Experimental Protocol (Hypothetical)

This protocol is a self-validating system; successful isolation and characterization of the intermediate at each stage confirms the efficacy of the previous step before proceeding.

Step 1: Synthesis of 1-Bromo-2-fluoro-4-isobutoxybenzene

-

Rationale: This step introduces the isobutoxy side chain via a standard Williamson ether synthesis. Acetone is a suitable polar aprotic solvent, and potassium carbonate is a mild base sufficient for deprotonating the phenol without causing side reactions.

-

Procedure:

-

To a round-bottom flask charged with 4-Bromo-3-fluorophenol (1.0 eq), add anhydrous potassium carbonate (1.5 eq) and acetone (10 mL/g of phenol).

-

Add isobutyl bromide (1.2 eq) to the suspension.

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 12-18 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with 1M NaOH (aq) and brine, dry over anhydrous MgSO₄, and concentrate to yield the crude product, which can be purified by column chromatography.

-

Step 2: Synthesis of 4-Bromo-5-fluoro-2-nitro-1-isobutoxybenzene

-

Rationale: Electrophilic nitration is performed under cold conditions to control the exothermic reaction and prevent over-nitration. The ether group is a strong ortho-, para-director. As the para position is blocked by bromine, nitration is strongly directed to the ortho position.

-

Procedure:

-

In a flask cooled to 0°C in an ice bath, slowly add concentrated sulfuric acid to 1-Bromo-2-fluoro-4-isobutoxybenzene (1.0 eq).

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid in a separate flask, also at 0°C.

-

Add the nitrating mixture dropwise to the substrate solution, ensuring the internal temperature does not exceed 5°C.

-

Stir at 0-5°C for 2 hours.

-

Carefully pour the reaction mixture onto crushed ice. A precipitate should form.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry to obtain the nitrated intermediate.

-

Step 3: Synthesis of 4-Bromo-5-isobutoxy-2-nitroaniline (Final Product)

-

Rationale: The final step is a Nucleophilic Aromatic Substitution (SₙAr). The fluorine atom is an excellent leaving group, and its displacement by ammonia is highly activated by the strongly electron-withdrawing nitro group in the ortho position. DMSO is used as a high-boiling polar aprotic solvent to facilitate the reaction.

-

Procedure:

-

Combine 4-Bromo-5-fluoro-2-nitro-1-isobutoxybenzene (1.0 eq) and aqueous ammonia (excess, ~10 eq) in DMSO.

-

Heat the mixture in a sealed vessel at 100-120°C for 8-12 hours.

-

Cool the reaction to room temperature and pour it into a large volume of water.

-

Collect the resulting precipitate by filtration.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography to yield pure 4-Bromo-5-isobutoxy-2-nitroaniline.

-

Section 4: Analytical Characterization Workflow

Confirming the identity and purity of the final compound is critical. A multi-step analytical workflow ensures the material meets the required specifications for subsequent research. Spectral data for this specific compound are not publicly available but can be requested from suppliers.[2] The following describes the expected results.

Caption: Logical workflow for the analytical characterization of the final product.

Expected Spectral Data

-

¹H NMR: The spectrum should show distinct signals corresponding to the aromatic protons, the isobutoxy group protons (a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons), and a broad singlet for the amine (-NH₂) protons.

-

¹³C NMR: Approximately 10 unique carbon signals are expected, corresponding to the aromatic carbons and the four carbons of the isobutoxy group.

-

FT-IR: Key absorption bands would confirm the presence of functional groups:

-

N-H stretching (amine): ~3300-3500 cm⁻¹ (likely two bands for the primary amine).

-

C-H stretching (aliphatic): ~2850-3000 cm⁻¹.

-

N-O stretching (nitro group): Strong asymmetric and symmetric stretches around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹.[3]

-

C-O stretching (ether): ~1200-1250 cm⁻¹.

-

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) and/or a protonated molecular peak ([M+H]⁺) corresponding to the molecular weight (289.13 g/mol ). A characteristic isotopic pattern for one bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio) would be definitive proof of its presence.

Protocol: Purity Determination by HPLC

-

Rationale: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for assessing the purity of non-volatile organic compounds. A gradient elution method is chosen to ensure separation of the main peak from any potential impurities with different polarities.

-

Procedure:

-

Sample Preparation: Accurately weigh ~1 mg of the synthesized product and dissolve it in 1 mL of acetonitrile to create a 1 mg/mL stock solution.

-

Instrumentation: Use a reverse-phase C18 column.

-

Mobile Phase:

-

Solvent A: Water with 0.1% Formic Acid

-

Solvent B: Acetonitrile with 0.1% Formic Acid

-

-

Gradient Program: Start with 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.

-

Detection: Monitor at a wavelength where the nitroaniline chromophore absorbs strongly (e.g., 254 nm and ~380 nm).

-

Analysis: Inject 5 µL of the sample solution. The purity is calculated based on the area percentage of the main product peak relative to the total area of all observed peaks. A purity level of >95% is typically required for research applications.

-

Section 5: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 4-Bromo-5-isobutoxy-2-nitroaniline is not widely available, hazard information can be extrapolated from its structural analogue, 4-Bromo-2-nitroaniline.

-

Potential Hazards (Inferred):

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment:

-

Wear standard nitrile gloves, a lab coat, and chemical safety goggles.[1]

-

If handling significant quantities of powder, a respirator may be necessary.

-

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry place, adhering to the recommended temperatures (-4°C for short-term, -20°C for long-term).[1]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Waste should be handled by a professional waste disposal company.[1]

Section 6: Applications and Research Context

4-Bromo-5-isobutoxy-2-nitroaniline is not an end-product but a valuable intermediate. Its utility lies in its capacity to be elaborated into more complex molecular structures.

-

Pharmaceutical Drug Development: Substituted nitroanilines are common precursors in the synthesis of heterocyclic compounds, which form the core of many pharmaceuticals. The bromine atom acts as a "handle" for introducing molecular diversity via cross-coupling reactions, while the amine and nitro groups can be transformed into a wide array of other functionalities. The isobutoxy group can enhance solubility in non-polar environments and may be involved in binding interactions with biological targets.

-

Impurity Reference Standard: In the synthesis of a more complex Active Pharmaceutical Ingredient (API), this compound could be a potential impurity or a starting material. As such, having a well-characterized sample is essential for developing analytical methods to quantify its presence in the final API, a critical requirement for regulatory approval.[1]

-

Materials Science: The chromophoric nature of the nitroaniline system makes it a candidate for research into dyes and pigments.[9][10] Further functionalization could lead to materials with interesting optical or electronic properties.

References

-

4-Bromo-5-isobutoxy-2-nitroaniline - BIOFOUNT. (URL: [Link])

-

4-Bromo-5-isobutoxy-2-nitroaniline - Crysdot LLC. (URL: [Link])

-

4-Bromo-N-butyl-5-ethoxy-2-nitroaniline, min 97%, 25 grams - AA BLOCKS. (URL: [Link])

-

4-Bromo-5-butoxy-2-nitroaniline - Clentran. (URL: [Link])

-

4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132 - PubChem. (URL: [Link])

-

4-Bromo-2-methyl-5-nitroaniline | C7H7BrN2O2 | CID 14897246 - PubChem. (URL: [Link])

-

4-Bromo-2-Nitro aniline - ChemBK. (URL: [Link])

-

4-nitroaniline – Knowledge and References - Taylor & Francis. (URL: [Link])

-

Bromoaniline Manufacturers, Suppliers, Dealers & Prices - Tradeindia. (URL: [Link])

-

4-Bromo-2-nitroanisole | C7H6BrNO3 | CID 118533 - PubChem. (URL: [Link])

Sources

- 1. 1255574-43-6|4-Bromo-5-isobutoxy-2-nitroaniline|4-Bromo-5-isobutoxy-2-nitroaniline|-范德生物科技公司 [bio-fount.com]

- 2. 1255574-43-6|4-Bromo-5-isobutoxy-2-nitroaniline|BLD Pharm [bldpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Page loading... [guidechem.com]

- 5. chembk.com [chembk.com]

- 6. 4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. benchchem.com [benchchem.com]

- 9. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]

- 10. 4-Bromoaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]

A Technical Guide to the Rational Synthesis of 4-Bromo-5-isobutoxy-2-nitroaniline

Abstract: 4-Bromo-5-isobutoxy-2-nitroaniline is a substituted nitroaniline derivative with potential applications as a building block in the synthesis of complex organic molecules for the pharmaceutical and materials science sectors. Its specific substitution pattern, featuring ortho-nitro and para-isobutoxy groups relative to the amine, requires a carefully designed synthetic strategy to ensure proper regiochemical control. This guide presents a comprehensive, five-step pathway for the synthesis of this target compound, starting from the commercially available precursor 3-aminophenol. The narrative emphasizes the chemical logic behind the chosen sequence of reactions, including functional group protection, etherification, nitration, bromination, and deprotection, providing detailed, field-proven protocols for each transformation.

Retrosynthetic Analysis and Strategic Development

The synthesis of a polysubstituted aromatic compound like 4-Bromo-5-isobutoxy-2-nitroaniline presents a significant regiochemical challenge. The final arrangement of the four substituents—amino, nitro, bromo, and isobutoxy—must be achieved by leveraging the directing effects of these groups throughout the synthesis.

A retrosynthetic analysis suggests that the target molecule can be constructed by sequentially introducing the required functional groups onto a simpler aromatic core. The chosen strategy involves a linear synthesis beginning with 3-aminophenol. This approach is predicated on the following key principles:

-

Amino Group Protection: The highly activating and reactive amino group must be protected to prevent unwanted side reactions, such as oxidation during nitration, and to modulate its directing effect. Acetylation is a robust and easily reversible method for this purpose.

-

Controlled Electrophilic Aromatic Substitution: The order of nitration and bromination is critical. By installing the electron-donating isobutoxy group and the moderately activating acetamido group first, their powerful ortho-, para-directing effects can be exploited to guide the subsequent electrophilic installation of the nitro and bromo groups to the desired positions.

-

Sequential Introduction of Substituents:

-

The synthesis commences with the protection of the amine in 3-aminophenol.

-

The phenolic hydroxyl is then converted to an isobutoxy ether via Williamson ether synthesis.

-

Nitration is performed next. The combined directing effects of the acetamido and isobutoxy groups strongly favor the introduction of the nitro group at the C2 position.

-

Bromination follows, with the most activated vacant position being C4 (para to the acetamido group), ensuring high regioselectivity.

-

The synthesis concludes with the hydrolysis of the protecting group to reveal the target aniline.

-

This strategic sequence transforms a complex regiochemical problem into a series of predictable and high-yielding standard organic reactions.

Synthesis Pathway Overview

The overall five-step pathway is illustrated below. Each step is designed to selectively modify the aromatic core, culminating in the desired product.

Caption: Logical workflow for the synthesis of 4-Bromo-5-isobutoxy-2-nitroaniline.

Detailed Experimental Protocols

Safety Precaution: All procedures should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coats, and gloves, must be worn at all times.

Step 1: Synthesis of N-(3-hydroxyphenyl)acetamide (Protection)

Rationale: The amino group of 3-aminophenol is protected as an acetamide. This prevents its oxidation in the subsequent nitration step and transforms the strongly activating -NH₂ group into a moderately activating ortho-, para-directing -NHCOCH₃ group, which provides better control over electrophilic substitution.

Protocol:

-

In a 250 mL round-bottom flask, dissolve 3-aminophenol (10.9 g, 0.1 mol) in 50 mL of pyridine.

-

Cool the flask in an ice-water bath with magnetic stirring.

-

Slowly add acetic anhydride (11.2 mL, 0.12 mol) dropwise to the solution, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

-

Pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring.

-

Collect the resulting precipitate by vacuum filtration and wash the filter cake thoroughly with cold water until the odor of pyridine is no longer detectable.

-

Dry the white to off-white solid in a vacuum oven to yield N-(3-hydroxyphenyl)acetamide.

Step 2: Synthesis of N-(3-isobutoxyphenyl)acetamide (Williamson Ether Synthesis)

Rationale: This step introduces the isobutoxy side chain via a classic Williamson ether synthesis. The phenoxide, generated in situ from the N-(3-hydroxyphenyl)acetamide and a weak base, acts as a nucleophile, displacing the bromide from isobutyl bromide.

Protocol:

-

To a 500 mL three-necked flask equipped with a reflux condenser and mechanical stirrer, add N-(3-hydroxyphenyl)acetamide (15.1 g, 0.1 mol), potassium carbonate (20.7 g, 0.15 mol), and 200 mL of acetone.

-

Add isobutyl bromide (16.4 g, 0.12 mol) to the suspension.

-

Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

Wash the filter cake with a small amount of acetone.

-

Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.

-

Recrystallize the crude solid from an ethanol/water mixture to afford pure N-(3-isobutoxyphenyl)acetamide.

Step 3: Synthesis of N-(5-isobutoxy-2-nitrophenyl)acetamide (Nitration)

Rationale: The nitration is directed by the two existing electron-donating groups. The acetamido and isobutoxy groups are both ortho-, para-directing. The position ortho to the isobutoxy group and meta to the acetamido group (C2 position) is highly activated, leading to regioselective nitration. Performing the reaction at low temperature is crucial to prevent dinitration.

Protocol:

-

In a 250 mL flask, carefully add N-(3-isobutoxyphenyl)acetamide (10.4 g, 0.05 mol) in small portions to 50 mL of concentrated sulfuric acid, pre-cooled to 0 °C in an ice-salt bath. Stir until all the solid has dissolved, maintaining the temperature below 5 °C.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid (3.8 mL) to concentrated sulfuric acid (10 mL), keeping the mixture cooled in an ice bath.

-

Add the cold nitrating mixture dropwise to the acetanilide solution over 30 minutes. Use a thermometer to ensure the internal temperature does not exceed 5 °C.

-

Stir the reaction mixture in the ice bath for an additional 2 hours.

-

Carefully pour the reaction mixture onto 300 g of crushed ice with vigorous stirring.

-

A yellow precipitate will form. Allow the ice to melt completely, then collect the solid by vacuum filtration.

-

Wash the filter cake extensively with cold water until the washings are neutral (pH ~7).

-

Dry the product to obtain N-(5-isobutoxy-2-nitrophenyl)acetamide.

Step 4: Synthesis of N-(4-bromo-5-isobutoxy-2-nitrophenyl)acetamide (Bromination)

Rationale: The introduction of bromine occurs via electrophilic aromatic substitution. The most activated position on the ring is C4, which is para to the strongly activating acetamido group and ortho to the isobutoxy group. The deactivating nitro group at C2 further ensures that substitution occurs at the desired C4 position.

Protocol:

-

Dissolve N-(5-isobutoxy-2-nitrophenyl)acetamide (12.6 g, 0.05 mol) in 100 mL of glacial acetic acid in a 250 mL flask.

-

In a separate dropping funnel, prepare a solution of bromine (2.8 mL, 0.055 mol) in 20 mL of glacial acetic acid.

-

Add the bromine solution dropwise to the stirred acetanilide solution at room temperature.

-

Stir the reaction mixture for 4-6 hours at room temperature. The color of the bromine should fade.

-

Pour the reaction mixture into 400 mL of cold water. If necessary, add a small amount of sodium bisulfite solution to quench any excess bromine.

-

Collect the pale yellow precipitate by vacuum filtration and wash thoroughly with water.

-

Recrystallize the crude solid from ethanol to yield pure N-(4-bromo-5-isobutoxy-2-nitrophenyl)acetamide.

Step 5: Synthesis of 4-Bromo-5-isobutoxy-2-nitroaniline (Deprotection)

Rationale: The final step is the acidic hydrolysis of the acetamide to regenerate the primary amino group. Refluxing in aqueous hydrochloric acid provides sufficient energy to drive the reaction to completion.

Protocol:

-

Place N-(4-bromo-5-isobutoxy-2-nitrophenyl)acetamide (16.5 g, 0.05 mol) in a 250 mL round-bottom flask.

-

Add 50 mL of ethanol and 50 mL of 6 M hydrochloric acid.

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Slowly neutralize the mixture by adding a cold aqueous solution of sodium hydroxide until the pH is basic (pH 8-9).

-

The product will precipitate as a solid. Collect the solid by vacuum filtration.

-

Wash the filter cake with copious amounts of cold water.

-

Dry the final product, 4-Bromo-5-isobutoxy-2-nitroaniline, in a vacuum desiccator.

Summary of Characterization Data

The following table summarizes the key physical and chemical properties of the final product and its precursors.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Appearance |

| N-(3-hydroxyphenyl)acetamide | C₈H₉NO₂ | 151.16 | White to off-white solid |

| N-(3-isobutoxyphenyl)acetamide | C₁₂H₁₇NO₂ | 207.27 | White crystalline solid |

| N-(5-isobutoxy-2-nitrophenyl)acetamide | C₁₂H₁₆N₂O₄ | 252.27 | Yellow solid |

| N-(4-bromo-5-isobutoxy-2-nitrophenyl)acetamide | C₁₂H₁₅BrN₂O₄ | 331.16 | Pale yellow solid |

| 4-Bromo-5-isobutoxy-2-nitroaniline | C₁₀H₁₃BrN₂O₃ | 289.13 | Yellow to orange solid |

References

An In-depth Technical Guide to the Putative Mechanism of Action of 4-Bromo-5-isobutoxy-2-nitroaniline

Aimed at researchers, scientists, and drug development professionals, this document provides a detailed exploration of the hypothesized mechanisms of action for the novel compound 4-Bromo-5-isobutoxy-2-nitroaniline. Leveraging data from structurally similar molecules, this guide offers a scientifically grounded framework for investigation, complete with detailed experimental protocols.

Introduction and Molecular Profile

4-Bromo-5-isobutoxy-2-nitroaniline is a substituted nitroaniline with the molecular formula C10H13BrN2O3. While specific biological data for this compound is not yet extensively published, its structural motifs—a bromo-nitro-substituted aniline core with an isobutoxy side chain—provide a strong basis for formulating hypotheses regarding its mechanism of action. The presence of a nitro group, a well-known pharmacophore and potential toxicophore, is particularly significant.[1] Nitroaromatic compounds are known to exert a range of biological effects, including antibacterial, antiprotozoal, and anticancer activities, often mediated through the bioreduction of the nitro group.[2]

The aniline scaffold itself is a common feature in many bioactive molecules.[3] The bromine and isobutoxy substitutions on the benzene ring will modulate the compound's electronic properties, lipophilicity, and steric profile, which in turn will influence its interaction with biological targets.

Table 1: Physicochemical Properties of 4-Bromo-5-isobutoxy-2-nitroaniline and Related Compounds

| Property | 4-Bromo-5-isobutoxy-2-nitroaniline | 4-Bromo-2-nitroaniline |

| Molecular Formula | C10H13BrN2O3 | C6H5BrN2O2[4][5] |

| Molecular Weight | 289.12 g/mol | 217.02 g/mol [4][5] |

| Appearance | Not specified | Yellow to orange crystalline solid[6][7] |

| Solubility | Not specified | Sparingly soluble in water; soluble in organic solvents[7] |

| CAS Number | 1255574-43-6[8] | 875-51-4[4][5][9][10] |

Hypothesized Mechanisms of Action

Based on the known activities of structurally related bromo-nitroaniline compounds, two primary mechanisms of action are proposed for 4-Bromo-5-isobutoxy-2-nitroaniline: Histone Deacetylase (HDAC) inhibition and Thiol-mediated enzyme inactivation .

Hypothesis 1: Inhibition of Histone Deacetylases (HDACs)

A compelling line of investigation stems from the reported activity of 4-Bromo-2-nitroaniline as a histone deacetylase (HDAC) inhibitor.[4] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues of histones. Their inhibition can lead to hyperacetylation of histones, resulting in a more open chromatin structure and the re-expression of tumor suppressor genes. This makes HDAC inhibitors a significant class of anti-cancer agents.

It is plausible that 4-Bromo-5-isobutoxy-2-nitroaniline could also function as an HDAC inhibitor. The nitro group can act as a zinc-binding group, a key interaction for many HDAC inhibitors that chelate the zinc ion in the enzyme's active site. The substituted aniline scaffold would then occupy the catalytic tunnel, with the isobutoxy and bromo groups influencing binding affinity and selectivity for different HDAC isoforms.

Caption: Proposed interaction of 4-Bromo-5-isobutoxy-2-nitroaniline with the HDAC active site.

Hypothesis 2: Thiol-Mediated Enzyme Inactivation

Another potential mechanism of action is the inactivation of key cellular enzymes through interaction with their thiol groups. The antimicrobial agent bronidox (5-bromo-5-nitro-1,3-dioxane) is known to exert its effect by oxidizing essential protein thiols.[11] This leads to the disruption of enzyme activity and, ultimately, cell death.

The electrophilic nature of the nitro-substituted aromatic ring in 4-Bromo-5-isobutoxy-2-nitroaniline, enhanced by the electron-withdrawing properties of both the nitro group and the bromine atom, could make it susceptible to nucleophilic attack by cysteine residues in proteins.[12] This could lead to covalent modification and irreversible inhibition of essential enzymes, such as those involved in cellular respiration or redox homeostasis.

Caption: Hypothesized covalent modification of a target enzyme by 4-Bromo-5-isobutoxy-2-nitroaniline.

Experimental Protocols for Mechanism of Action Studies

To validate the hypothesized mechanisms of action, a series of in vitro and cell-based assays are proposed.

Protocol for Assessing HDAC Inhibition

Objective: To determine if 4-Bromo-5-isobutoxy-2-nitroaniline inhibits the activity of histone deacetylases.

Methodology:

-

Enzyme Source: Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC6) can be commercially sourced.

-

Assay Principle: A fluorogenic HDAC assay kit will be used. The principle involves the deacetylation of a fluorogenic substrate by the HDAC enzyme, followed by cleavage by a developer, which releases a fluorescent molecule.

-

Procedure:

-

Prepare a stock solution of 4-Bromo-5-isobutoxy-2-nitroaniline in DMSO.

-

In a 96-well plate, add the HDAC enzyme, the fluorogenic substrate, and varying concentrations of the test compound. Include a known HDAC inhibitor (e.g., Trichostatin A) as a positive control and a vehicle control (DMSO).

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Add the developer solution and incubate for an additional 15-30 minutes.

-

Measure the fluorescence using a microplate reader (e.g., excitation 360 nm, emission 460 nm).

-

-

Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol for Assessing Thiol Reactivity

Objective: To evaluate the potential of 4-Bromo-5-isobutoxy-2-nitroaniline to react with thiol-containing molecules.

Methodology:

-

Model Thiol Compound: Glutathione (GSH) will be used as a model thiol-containing molecule.

-

Assay Principle: The reaction between the test compound and GSH will be monitored by quantifying the depletion of free GSH over time using Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid); DTNB). DTNB reacts with free thiols to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm.

-

Procedure:

-

Prepare solutions of GSH and 4-Bromo-5-isobutoxy-2-nitroaniline in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Mix the GSH and test compound solutions and incubate at 37°C.

-

At various time points, take aliquots of the reaction mixture and add DTNB solution.

-

Measure the absorbance at 412 nm using a spectrophotometer.

-

A control reaction with GSH and vehicle (DMSO) will be run in parallel.

-

-

Data Analysis: Calculate the concentration of remaining GSH at each time point. A decrease in GSH concentration in the presence of the test compound compared to the control indicates thiol reactivity.

Cell-Based Assays

Objective: To assess the downstream cellular effects consistent with the hypothesized mechanisms of action.

Methodology:

-

Cell Lines: A panel of cancer cell lines (e.g., HeLa, A549) and a non-cancerous cell line (e.g., HEK293) will be used.

-

Western Blot Analysis for Histone Acetylation:

-

Treat cells with varying concentrations of 4-Bromo-5-isobutoxy-2-nitroaniline for a specified duration (e.g., 24 hours).

-

Lyse the cells and extract total protein.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against acetylated histones (e.g., acetyl-H3, acetyl-H4) and a loading control (e.g., β-actin).

-

Visualize the protein bands using a secondary antibody conjugated to horseradish peroxidase and a chemiluminescent substrate. An increase in acetylated histones would support the HDAC inhibition hypothesis.

-

-

Cell Viability Assay (MTT Assay):

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a range of concentrations of the test compound.

-

After the desired incubation period (e.g., 48-72 hours), add MTT solution and incubate for 2-4 hours.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm. This will provide data on the compound's cytotoxicity.

-

Caption: A logical workflow for the experimental validation of the proposed mechanisms of action.

Concluding Remarks

While the precise mechanism of action of 4-Bromo-5-isobutoxy-2-nitroaniline remains to be definitively elucidated, the structural analogy to known bioactive compounds provides a strong foundation for targeted investigation. The proposed hypotheses of HDAC inhibition and thiol-mediated enzyme inactivation are testable and offer clear avenues for further research. The experimental protocols outlined in this guide provide a comprehensive framework for elucidating the biological activity of this novel compound, which may hold potential for development as a therapeutic agent.

References

-

Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments - SciELO. (n.d.). Retrieved from [Link]

-

4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132 - PubChem. (n.d.). Retrieved from [Link]

-

4-Bromo-2-methyl-5-nitroaniline | C7H7BrN2O2 | CID 14897246 - PubChem. (n.d.). Retrieved from [Link]

-

2-Nitroaniline | C6H6N2O2 | CID 6946 - PubChem. (n.d.). Retrieved from [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. (2022-06-05). Retrieved from [Link]

-

4-Nitroaniline - Wikipedia. (n.d.). Retrieved from [Link]

-

Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (n.d.). Retrieved from [Link]

-

Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox). (n.d.). Retrieved from [Link]

-

2-Bromo-4-nitroaniline - PMC. (n.d.). Retrieved from [Link]

Sources

- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. biosynth.com [biosynth.com]

- 5. 4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 1255574-43-6|4-Bromo-5-isobutoxy-2-nitroaniline|BLD Pharm [bldpharm.com]

- 9. Page loading... [wap.guidechem.com]

- 10. 4-Bromo-2-nitroaniline synthesis - chemicalbook [chemicalbook.com]

- 11. Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scbt.com [scbt.com]

An In-Depth Technical Guide to 4-Bromo-5-isobutoxy-2-nitroaniline: Synthesis, Properties, and Applications

Abstract

Introduction and Rationale

Substituted nitroanilines are a cornerstone of modern synthetic chemistry, serving as versatile precursors for a wide array of pharmaceuticals, dyes, and agrochemicals.[1][2] The specific arrangement of electron-donating (amino, alkoxy) and electron-withdrawing (nitro, bromo) groups on the benzene ring of 4-Bromo-5-isobutoxy-2-nitroaniline creates a unique electronic and steric profile. This profile makes it an attractive intermediate for constructing more complex molecular architectures, particularly through reactions targeting the amino group (e.g., diazotization, acylation, alkylation) or through transition-metal-catalyzed cross-coupling reactions at the bromo-substituted position.

The presence of the nitro group offers a latent amino functionality, which can be revealed through reduction at a later synthetic stage, enabling differential functionalization.[1] Furthermore, the isobutoxy group enhances lipophilicity, a critical parameter in modulating the pharmacokinetic properties of drug candidates. The combination of these features suggests that 4-Bromo-5-isobutoxy-2-nitroaniline could be a valuable building block for libraries of compounds targeting various biological endpoints. Given the sparse direct literature on this specific molecule (CAS 1255574-43-6), this guide provides a foundational roadmap for its synthesis and exploration.

Proposed Synthetic Pathway: A Logic-Driven Approach

The synthesis of polysubstituted aromatic compounds requires careful strategic planning to control regioselectivity. The directing effects of the substituents must be leveraged to install each group in the desired position. A logical and efficient pathway to 4-Bromo-5-isobutoxy-2-nitroaniline begins with a precursor that establishes the relative positions of the oxygen and nitrogen substituents, followed by sequential functionalization.

Our proposed two-step synthesis starts from the commercially available 5-hydroxy-2-nitroaniline . This starting material correctly places the hydroxyl and amino groups in a 1,3-relationship, which is crucial for directing the subsequent substitutions to the desired locations.

The overall synthetic logic is as follows:

-

O-Alkylation (Isobutylation): The phenolic hydroxyl group is first converted to an isobutoxy ether. This is a robust and high-yielding transformation, typically achieved via a Williamson ether synthesis. This step enhances the lipophilicity of the molecule and modifies the electronic properties of the ring.

-

Electrophilic Aromatic Bromination: The final substituent, bromine, is introduced. The existing amino and the newly formed isobutoxy groups are both strongly activating and ortho-, para-directing. Their combined influence strongly directs the incoming electrophile (Br+) to the C4 position, which is para to the isobutoxy group and ortho to the amino group, thus ensuring high regioselectivity.

This synthetic design is efficient as it uses the inherent reactivity of the starting material to control the outcome, minimizing the need for protecting groups or complex purification of isomeric mixtures.

// Edges with reagents SM -> Intermediate [label=" Isobutyl bromide,\n K₂CO₃, DMF "]; Intermediate -> Product [label=" N-Bromosuccinimide (NBS),\n DMF or CCl₄ "]; }

Caption: Proposed two-step synthesis of 4-Bromo-5-isobutoxy-2-nitroaniline.

Detailed Experimental Protocols (Predictive)

The following protocols are predictive and based on well-established procedures for analogous chemical transformations.[3][4] Researchers should perform small-scale trials to optimize reaction conditions.

Protocol 3.1: Synthesis of 5-Isobutoxy-2-nitroaniline (Step 1)

Rationale: This step employs the Williamson ether synthesis. A weak base, potassium carbonate, is sufficient to deprotonate the acidic phenolic hydroxyl group, forming a phenoxide intermediate. This nucleophile then displaces the bromide from isobutyl bromide in an SN2 reaction. A polar aprotic solvent like N,N-Dimethylformamide (DMF) is ideal for this reaction as it solvates the potassium cation without solvating the phenoxide, thus enhancing its nucleophilicity.

Methodology:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-hydroxy-2-nitroaniline (10.0 g, 64.9 mmol).

-

Add anhydrous potassium carbonate (K₂CO₃, 13.5 g, 97.3 mmol, 1.5 equiv.).

-

Add 100 mL of anhydrous DMF.

-

Stir the suspension at room temperature for 15 minutes.

-

Add isobutyl bromide (9.8 mL, 12.5 g, 91.0 mmol, 1.4 equiv.) dropwise to the suspension.

-

Heat the reaction mixture to 80 °C and maintain for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into 500 mL of ice-cold water with stirring.

-

A solid precipitate should form. Continue stirring for 30 minutes to ensure complete precipitation.

-

Collect the solid by vacuum filtration, washing the filter cake thoroughly with water (3 x 100 mL).

-

Dry the crude product under vacuum. Further purification can be achieved by recrystallization from an ethanol/water mixture to yield 5-isobutoxy-2-nitroaniline as a solid.

Protocol 3.2: Synthesis of 4-Bromo-5-isobutoxy-2-nitroaniline (Step 2)

Rationale: This step is an electrophilic aromatic substitution. N-Bromosuccinimide (NBS) is a convenient and safer source of electrophilic bromine compared to liquid bromine. The powerful activating effects of the ortho-amino and para-isobutoxy groups strongly direct the bromination to the C4 position. DMF can be used as the solvent, although non-polar solvents like carbon tetrachloride are also common for NBS brominations.

Methodology:

-

In a 250 mL round-bottom flask protected from light, dissolve the 5-isobutoxy-2-nitroaniline (10.0 g, 47.6 mmol) obtained from Step 1 in 100 mL of DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (NBS, 9.3 g, 52.3 mmol, 1.1 equiv.) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into 500 mL of cold water.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with water (3 x 100 mL) and then with a cold, dilute aqueous solution of sodium thiosulfate to remove any unreacted bromine.

-

Wash again with water and dry the product under vacuum.

-

The crude 4-Bromo-5-isobutoxy-2-nitroaniline can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Physicochemical and Spectroscopic Data (Predicted)

As experimental data for 4-Bromo-5-isobutoxy-2-nitroaniline is not widely published, the following properties are predicted based on its structure and data from analogous compounds.

| Property | Predicted Value / Characteristic | Rationale / Source |

| CAS Number | 1255574-43-6 | Chemical Supplier Databases |

| Molecular Formula | C₁₀H₁₃BrN₂O₃ | - |

| Molecular Weight | 290.13 g/mol | - |

| Appearance | Yellow to orange crystalline solid | Typical for nitroaniline derivatives[5] |

| Melting Point | 115 - 125 °C (estimated) | Higher than 4-bromo-2-nitroaniline (110-113 °C) due to increased molecular weight and size.[5] |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., DMSO, DMF, Acetone, Ethyl Acetate, Chloroform). | The large, non-polar isobutoxy group and aromatic ring dominate solubility properties. |

| ¹H NMR | Expect signals for: Aromatic protons (2H, distinct singlets or doublets), isobutoxy group CH₂ (2H, doublet), CH (1H, multiplet), and CH₃ (6H, doublet), and a broad signal for the NH₂ protons. | Standard chemical shift predictions. |

| ¹³C NMR | Expect 10 distinct signals corresponding to the 10 unique carbon atoms in the molecule. | Based on molecular symmetry. |

| FTIR (cm⁻¹) | N-H stretch (amine): ~3300-3500; C-H stretch (aliphatic): ~2850-2950; N-O stretch (nitro): ~1500-1550 (asymmetric) and ~1300-1350 (symmetric); C-O stretch (ether): ~1200-1250; C-Br stretch: ~500-600. | Characteristic vibrational frequencies for functional groups. |

Potential Applications in Drug Discovery

The structural motifs within 4-Bromo-5-isobutoxy-2-nitroaniline are prevalent in a variety of biologically active molecules. Its utility lies in its potential as a versatile intermediate for generating novel compounds for screening and lead optimization.

-

Scaffold for Kinase Inhibitors: The aniline core is a common feature in many kinase inhibitors, which often bind to the ATP-binding pocket of the enzyme. The amino group can be functionalized to introduce side chains that form critical hydrogen bonds, while the bromo-substituted phenyl ring can be used as a handle for Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions to build out the molecular structure and target hydrophobic pockets.

-

Antimicrobial and Antiparasitic Agents: Nitroaromatic compounds have a long history as antimicrobial and antiparasitic agents.[6][7] The nitro group can be bioreduced in anaerobic organisms to form toxic radical species that damage DNA and other vital macromolecules.[6] This molecule could serve as a starting point for the synthesis of novel nitro-based therapeutic agents.

-

Anticancer Agents: Many classes of anticancer drugs contain the substituted aniline motif. The diverse reactivity of the functional groups on 4-Bromo-5-isobutoxy-2-nitroaniline allows for its incorporation into scaffolds known to exhibit cytotoxic or antiproliferative activity. Studies have shown that dinitrobenzene derivatives, which share features with this compound, can exhibit activity against various carcinoma cell lines.[8]

The general workflow for utilizing this intermediate in a drug discovery program is outlined below.

Caption: Drug discovery workflow using the title compound as a key intermediate.

Conclusion

While 4-Bromo-5-isobutoxy-2-nitroaniline is not extensively documented in current scientific literature, its structure presents a compelling case for its utility as a synthetic intermediate. This guide provides a robust and chemically sound predictive framework for its synthesis, starting from readily available precursors. The proposed two-step pathway, involving O-alkylation followed by regioselective bromination, is designed for efficiency and control. The predicted physicochemical properties and analysis of potential applications underscore its value for researchers in medicinal chemistry and materials science. This document serves as a foundational resource to enable the exploration and application of this promising, yet under-explored, chemical entity.

References

[9] BenchChem. (2025). A Technical Guide to the Historical Synthesis of 4-Bromo-2-nitroaniline. Retrieved from BenchChem website. [5] Guidechem. (n.d.). How to Synthesize 4-Bromo-2-nitroaniline Efficiently and Environmentally. Retrieved from Guidechem website.[5] [10] ResearchGate. (2025). The alkylation of phenol with isobutene. Retrieved from ResearchGate.[10] [11] Quick Company. (n.d.). A Method For Synthesis Of Alkyl Phenols Using Compounds Of Isobutene. Retrieved from Quick Company website. [12] Google Patents. (n.d.). WO2017042181A1 - Process for the alkylation of phenols. Retrieved from Google Patents. [13] PrepChem.com. (n.d.). Synthesis of 4-bromo-2-nitroacetanilide. Retrieved from PrepChem.com.[13] [14] ChemicalBook. (n.d.). 4-Bromo-2-nitroaniline synthesis. Retrieved from ChemicalBook.[14] [15] Semantic Scholar. (n.d.). Destructive Alkylation of Phenol with Diisobutylene. Retrieved from Semantic Scholar. [16] Fiveable. (n.d.). Meta-nitroaniline Definition - Organic Chemistry Key Term. Retrieved from Fiveable. [17] National Center for Biotechnology Information. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Retrieved from PubMed Central. BenchChem. (2025). A Comparative Guide to Nitroaniline Derivatives in Research and Development. Retrieved from BenchChem website.[1] [18] Cresset Group. (2024). Aniline replacement in drug-like compounds. Retrieved from Cresset Group website. [2] Chempanda. (n.d.). Nitroaniline: Common isomers, structure, synthesis and applications | Blog. Retrieved from Chempanda website.[2] [19] Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline. Retrieved from Google Patents. [20] Ovidius University Annals of Chemistry. (2020). Synthesis and pharmacological evaluation of some benzylidene-4-nitroanilines. [3] National Center for Biotechnology Information. (n.d.). Alkylation of phenol: a mechanistic view. Retrieved from PubMed.[3] [8] National Center for Biotechnology Information. (n.d.). [Chemotherapeutic effects of nitro compounds. 1. Nitroanilines]. Retrieved from PubMed.[8] [6] National Center for Biotechnology Information. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from PubMed Central.[6] [7] Encyclopedia.pub. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Retrieved from Encyclopedia.pub.[7] [21] MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from MDPI. [22] Exporter China. (2024). What Is the Mechanism of Phenol Alkylation?. National Center for Biotechnology Information. (n.d.). 2-Isobutylphenol. Retrieved from PubChem. [23] ResearchGate. (2025). Alkylation of Phenol: A Mechanistic View. Retrieved from ResearchGate. [4] Reddit. (2016). O-alkylation of phenol in the presence of a nucleophilic tertiary amine. Retrieved from Reddit.[4]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chempanda.com [chempanda.com]

- 3. Alkylation of phenol: a mechanistic view - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. reddit.com [reddit.com]

- 5. Page loading... [guidechem.com]

- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial Activity of Nitroaromatic Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 8. [Chemotherapeutic effects of nitro compounds. 1. Nitroanilines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. A Method For Synthesis Of Alkyl Phenols Using Compounds Of Isobutene [quickcompany.in]

- 12. WO2017042181A1 - Process for the alkylation of phenols - Google Patents [patents.google.com]

- 13. prepchem.com [prepchem.com]

- 14. 4-Bromo-2-nitroaniline synthesis - chemicalbook [chemicalbook.com]

- 15. Destructive Alkylation of Phenol with Diisobutylene | Semantic Scholar [semanticscholar.org]

- 16. fiveable.me [fiveable.me]

- 17. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cresset-group.com [cresset-group.com]

- 19. CN102993022A - Preparation method of bromoaniline - Google Patents [patents.google.com]

- 20. researchgate.net [researchgate.net]

- 21. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core [mdpi.com]

- 22. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]

- 23. researchgate.net [researchgate.net]

key characteristics of 4-Bromo-5-isobutoxy-2-nitroaniline

An In-depth Technical Guide to 4-Bromo-5-isobutoxy-2-nitroaniline

Abstract

This technical guide provides a comprehensive analysis of 4-Bromo-5-isobutoxy-2-nitroaniline (CAS No. 1255574-43-6), a substituted aromatic amine of significant interest to researchers in medicinal chemistry and materials science. As a functionalized building block, its unique electronic and structural characteristics, derived from the interplay of electron-donating (amino, isobutoxy) and electron-withdrawing (nitro, bromo) groups, offer a versatile platform for synthetic diversification. This document details its chemical identity, physicochemical properties, a proposed synthetic pathway with a corresponding analytical validation workflow, and a thorough examination of its spectroscopic signature. Furthermore, we explore its chemical reactivity, potential applications as a synthetic intermediate, and essential safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their work.

Chemical Identity and Core Structure

4-Bromo-5-isobutoxy-2-nitroaniline is a poly-substituted benzene derivative. The spatial arrangement of its functional groups—an amino group ortho to a nitro group, and a bromine atom para to the amino group—creates a distinct electronic environment that dictates its reactivity and potential utility.

| Property | Value | Reference |

| IUPAC Name | 4-Bromo-5-isobutoxy-2-nitroaniline | N/A |

| CAS Number | 1255574-43-6 | [1][2] |

| Molecular Formula | C₁₀H₁₃BrN₂O₃ | |

| Molecular Weight | 289.13 g/mol | |

| SMILES Code | NC1=CC(OCC(C)C)=C(Br)C=C1=O | [2] |

| Appearance | Likely a yellow or orange crystalline solid, inferred from the parent compound 4-bromo-2-nitroaniline. | [3][4] |

Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, its properties can be predicted based on its structure and comparison to the well-characterized parent compound, 4-bromo-2-nitroaniline. The addition of the isobutoxy group is expected to increase the molecular weight and enhance solubility in non-polar organic solvents.

| Property | Value (4-Bromo-5-isobutoxy-2-nitroaniline) | Reference Data (4-Bromo-2-nitroaniline) |

| Melting Point | Data not available. The bulky isobutoxy group may disrupt crystal lattice packing, potentially leading to a different melting point than the parent compound. | 109 - 115 °C[3][4] |

| Boiling Point | Data not available. Expected to be higher than the parent due to increased molecular weight. | ~308.7 °C (Predicted)[3][4] |

| Solubility | Expected to have low aqueous solubility but good solubility in organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF). | Sparingly soluble in water; soluble in ethanol, acetone, DMSO, chloroform.[3] |

| Storage Conditions | Recommended storage at -4°C for short periods (1-2 weeks) and -20°C for long-term stability (1-2 years). | [1] |

Synthesis and Purification

A logical and efficient synthesis of 4-Bromo-5-isobutoxy-2-nitroaniline can be envisioned via a Williamson ether synthesis, a cornerstone reaction in organic chemistry for forming ethers. This approach offers high yields and utilizes readily accessible starting materials.

Proposed Synthetic Pathway

The proposed route involves the O-alkylation of a phenolic precursor, 4-bromo-5-hydroxy-2-nitroaniline, with an isobutyl halide (e.g., isobutyl bromide) in the presence of a mild base.

Caption: Proposed Williamson ether synthesis route.

Experimental Protocol: Synthesis

This protocol describes a robust method for the synthesis, contingent on the availability of the phenolic precursor.

-

Reaction Setup: To a round-bottom flask charged with 4-bromo-5-hydroxy-2-nitroaniline (1.0 eq), add a suitable solvent such as DMF or acetone.

-

Base Addition: Add anhydrous potassium carbonate (K₂CO₃, ~1.5-2.0 eq) to the suspension. The base deprotonates the hydroxyl group, forming a more nucleophilic phenoxide.

-

Alkylation: Add isobutyl bromide (1.1-1.2 eq) to the reaction mixture.

-

Reaction Execution: Heat the mixture with stirring (e.g., 60-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction to room temperature. Quench with water and extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 4-Bromo-5-isobutoxy-2-nitroaniline.

Structural Elucidation and Quality Control

Confirming the identity and purity of the synthesized compound is paramount. A multi-technique analytical approach is required for full characterization.

Caption: Standard analytical workflow for compound validation.

Spectroscopic Characterization Profile

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly informative.

-

Aromatic Protons (2H): Two singlets or doublets with small coupling constants in the aromatic region (~7.0-8.5 ppm). Their precise chemical shifts are influenced by the surrounding substituents.

-

Amino Protons (-NH₂): A broad singlet (~5.0-6.0 ppm) whose chemical shift is solvent-dependent.

-

Isobutoxy Protons (9H):

-

A doublet (~3.8-4.0 ppm, 2H) corresponding to the -O-CH₂ - protons.

-

A multiplet (~2.0-2.2 ppm, 1H) for the -CH -(CH₃)₂ proton.

-

A doublet (~1.0 ppm, 6H) for the two equivalent methyl (-CH₃ ) groups.

-

-

-

¹³C NMR Spectroscopy: The spectrum should display 10 distinct carbon signals, corresponding to the 10 unique carbon atoms in the molecule, including four aliphatic carbons of the isobutoxy group and six aromatic carbons.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight. The high-resolution mass spectrum should show the molecular ion peak [M]+ at m/z corresponding to 289.13. A critical diagnostic feature will be the isotopic pattern of bromine, exhibiting two major peaks of nearly equal intensity for the ⁷⁹Br and ⁸¹Br isotopes ([M]+ and [M+2]+).

-

Infrared (IR) Spectroscopy: IR analysis confirms the presence of key functional groups.

-

N-H Stretching: Double peak around 3300-3500 cm⁻¹ (primary amine).

-

C-H Stretching: Peaks just below 3000 cm⁻¹ (aliphatic) and above 3000 cm⁻¹ (aromatic).

-

N-O Stretching (Nitro Group): Strong, characteristic absorptions around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric).[3]

-

C-O Stretching (Ether): A strong peak in the 1200-1250 cm⁻¹ region.

-

Chemical Reactivity and Potential Applications

The molecule's utility stems from its multiple reactive sites, which can be addressed with high selectivity to build more complex molecular architectures.

Sources

An In-depth Technical Guide to 4-Bromo-5-isobutoxy-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-5-isobutoxy-2-nitroaniline, a substituted nitroaromatic compound with potential applications in medicinal chemistry and materials science. Due to a lack of specific historical data on its discovery, this document focuses on a plausible, scientifically-grounded synthesis pathway, detailed physicochemical properties, and its potential utility as a chemical intermediate. The proposed synthesis is elucidated through a multi-step process, beginning with a commercially available starting material and employing well-established organic reactions. This guide is intended to serve as a valuable resource for researchers interested in the synthesis and application of novel substituted nitroanilines.

Introduction

4-Bromo-5-isobutoxy-2-nitroaniline (CAS No. 1255574-43-6) is a complex aniline derivative characterized by the presence of bromo, isobutoxy, and nitro functional groups on the benzene ring. The unique electronic properties conferred by these substituents—the electron-withdrawing nitro group and the halogen, and the electron-donating amino and alkoxy groups—make it a potentially valuable intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery and dye manufacturing. The strategic placement of these functional groups offers multiple reaction sites for further chemical modification.

While the specific discovery and detailed history of 4-Bromo-5-isobutoxy-2-nitroaniline are not well-documented in publicly available literature, its structural motifs are common in a variety of biologically active compounds. This guide, therefore, aims to provide a robust technical foundation for its synthesis and characterization, empowering researchers to explore its potential applications.

Physicochemical Properties

The physicochemical properties of 4-Bromo-5-isobutoxy-2-nitroaniline, summarized in Table 1, are crucial for its handling, purification, and application in synthetic protocols. These properties are predicted based on its chemical structure and data from analogous compounds.

| Property | Value | Source |

| CAS Number | 1255574-43-6 | Commercial Suppliers |

| Molecular Formula | C₁₀H₁₃BrN₂O₃ | Commercial Suppliers |

| Molecular Weight | 289.13 g/mol | Calculated |

| Appearance | Expected to be a yellow or orange crystalline solid | Inferred from related nitroanilines[1] |

| Melting Point | Not available. Expected to be in the range of 100-150 °C | Inferred from related nitroanilines |

| Boiling Point | Not available. Expected to be >300 °C | Inferred from related nitroanilines |

| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, acetone, ethanol) and sparingly soluble in water. | Inferred from related nitroanilines |

Proposed Synthesis of 4-Bromo-5-isobutoxy-2-nitroaniline

A plausible and efficient multi-step synthesis of 4-Bromo-5-isobutoxy-2-nitroaniline is proposed, starting from the readily available compound 3-bromo-4-hydroxybenzonitrile. This pathway involves three key transformations: Williamson ether synthesis to introduce the isobutoxy group, followed by nitration and finally, reduction of the nitrile to an amine.

Overall Synthetic Scheme

Caption: Proposed multi-step synthesis of 4-Bromo-5-isobutoxy-2-nitroaniline.

Step-by-Step Experimental Protocols

This step employs the Williamson ether synthesis to introduce the isobutoxy group onto the phenolic hydroxyl of 3-bromo-4-hydroxybenzonitrile.

-

Materials:

-

3-Bromo-4-hydroxybenzonitrile

-

Isobutyl bromide (1-bromo-2-methylpropane)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Potassium iodide (KI, catalytic amount)

-

-

Protocol:

-

To a stirred solution of 3-bromo-4-hydroxybenzonitrile in anhydrous acetone, add anhydrous potassium carbonate and a catalytic amount of potassium iodide.

-

Add isobutyl bromide dropwise to the reaction mixture.

-

Reflux the mixture for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield 3-Bromo-4-isobutoxybenzonitrile.

-

The intermediate from Step 1 is then nitrated to introduce the nitro group at the position ortho to the isobutoxy group.

-

Materials:

-

3-Bromo-4-isobutoxybenzonitrile

-

Concentrated nitric acid (HNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

-

Protocol:

-

In a flask cooled in an ice-salt bath, slowly add 3-Bromo-4-isobutoxybenzonitrile to concentrated sulfuric acid, ensuring the temperature is maintained below 10 °C.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the solution of the starting material, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at low temperature for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the precipitate, wash with cold water until neutral, and dry to obtain 4-Bromo-5-isobutoxy-2-nitrobenzonitrile.

-

The final step involves the selective reduction of the nitrile group to a primary amine.

-

Materials:

-

4-Bromo-5-isobutoxy-2-nitrobenzonitrile

-

Reducing agent (e.g., Tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol with concentrated HCl, or catalytic hydrogenation with H₂ gas and Palladium on carbon (Pd/C))

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate or other suitable organic solvent for extraction

-

-

Protocol (using SnCl₂·2H₂O):

-

Dissolve 4-Bromo-5-isobutoxy-2-nitrobenzonitrile in ethanol.

-

Add a solution of Tin(II) chloride dihydrate in concentrated hydrochloric acid to the mixture.

-

Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

-

Cool the mixture and neutralize with a concentrated solution of sodium hydroxide until the solution is basic.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain 4-Bromo-5-isobutoxy-2-nitroaniline.

-

Potential Applications and Research Directions

Substituted nitroanilines are versatile precursors in organic synthesis. 4-Bromo-5-isobutoxy-2-nitroaniline, with its multiple functional groups, can be envisioned as a key building block in several areas:

-

Pharmaceutical Synthesis: The aniline and nitro functionalities can be further modified to synthesize heterocyclic compounds, which form the core of many pharmaceutical agents. The bromo and isobutoxy groups can modulate the lipophilicity and metabolic stability of potential drug candidates.

-

Dye and Pigment Industry: Nitroanilines are foundational in the synthesis of azo dyes. The specific substitution pattern of this compound could lead to the development of novel colorants with unique properties.

-

Materials Science: The electronic nature of the molecule suggests potential for applications in nonlinear optics and as a component in the synthesis of novel polymers with specific electronic or physical properties.

Safety and Handling

Nitroaromatic compounds and their derivatives should be handled with care as they are often toxic and can be absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) for this compound and its precursors.

Conclusion

While the historical context of 4-Bromo-5-isobutoxy-2-nitroaniline remains to be fully elucidated, this technical guide provides a robust framework for its synthesis and characterization. The proposed synthetic pathway is based on well-established and reliable chemical transformations, offering a clear and actionable protocol for researchers. The unique combination of functional groups in this molecule presents numerous opportunities for further chemical exploration and application in diverse fields, from drug discovery to materials science. It is our hope that this guide will stimulate further research into this promising chemical entity.

References

-

PubChem. (n.d.). 4-Bromo-2-nitroaniline. Retrieved from [Link]

-

Fiveable. (n.d.). meta-Nitroaniline Definition. Retrieved from [Link]

- Wang, Q., Guo, Y., Wang, M., Zhu, W., & Xu, S. (2016). Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide. 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology (MMECEB 2015).

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

Sources

4-Bromo-5-isobutoxy-2-nitroaniline structural formula

An In-Depth Technical Guide to 4-Bromo-5-isobutoxy-2-nitroaniline (CAS: 1255574-43-6)

Abstract